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3-(Pyrrol-1-Yl)Thiophene-2-Methanol

Cat. No.: B008698
CAS No.: 107073-27-8
M. Wt: 179.24 g/mol
InChI Key: SMSUHWYHSLZKHS-UHFFFAOYSA-N
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Description

Contextualization of Heterocyclic Systems with Fused or Directly Linked Nitrogen and Sulfur Heterocycles

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are of immense importance in chemistry. More than half of the approximately 20 million chemical compounds identified are heterocyclic. These compounds are integral to biochemical processes, with the side groups of DNA and RNA being based on aromatic heterocycles.

Systems containing both nitrogen and sulfur are a significant class of heterocycles. The presence of these heteroatoms leads to considerable changes in the cyclic molecule's structure due to the availability of unshared electron pairs and the difference in electronegativity between the heteroatoms and carbon. nih.gov This results in physicochemical properties and reactivity that are quite distinct from their carbocyclic counterparts. These unique properties make them valuable in various industries, including pharmaceuticals, agrochemicals, and materials science, where they are used in the development of dyes, paints, and molecular conductors. pharmatutor.org

The arrangement of these heterocycles can be either fused, where two rings share a bond, or directly linked by a single bond. Both arrangements lead to unique chemical properties and potential applications. Fused systems, such as thieno[3,2-b]pyrroles, have been investigated for their interesting electronic properties and potential as anti-inflammatory agents. nih.govnih.gov Directly linked systems, on the other hand, offer greater conformational flexibility, which can be crucial for their interaction with biological targets or for the fine-tuning of electronic properties in materials.

Rationale for Investigating the Unique Architecture of 3-(Pyrrol-1-Yl)Thiophene-2-Methanol

The compound this compound presents a unique and compelling molecular architecture for several reasons. It features a five-membered aromatic pyrrole (B145914) ring directly linked to a five-membered aromatic thiophene (B33073) ring. This direct linkage between the nitrogen of the pyrrole and a carbon of the thiophene creates a specific electronic environment and spatial arrangement that is distinct from fused systems.

Furthermore, the presence of a methanol (B129727) group at the 2-position of the thiophene ring provides a reactive site for further chemical modifications. This hydroxyl group can be a handle for introducing other functional groups or for polymerization, making this compound a potentially valuable building block in organic synthesis. The investigation of this specific compound allows for a deeper understanding of how the interplay between the electron-rich pyrrole and thiophene rings, along with the appended functional group, influences its chemical reactivity, physical properties, and potential for application in various fields of chemistry.

Overview of Prior Academic Research on Related Pyrrolyl-Thiophene Derivatives and Their Chemical Behavior (General Context)

While specific research on this compound is not extensively documented in publicly available literature, a significant body of research exists on the broader class of pyrrolyl-thiophene derivatives. These studies provide a valuable context for understanding the potential properties and reactivity of the title compound.

Research has shown that derivatives of pyrrole, furan, and thiophene exhibit a wide range of pharmacological activities, including antihypertensive, antineoplastic, anti-inflammatory, antibacterial, and analgesic properties. pharmatutor.org Specifically, thiophene-containing heterocyclic compounds are known for their broad spectrum of biological functions, such as antimicrobial, antiviral, and anticancer activities. orientjchem.orgresearchgate.net

In the realm of materials science, polymers derived from pyrrole and thiophene have been extensively studied. researchgate.net For instance, the electropolymerization of thiophene derivatives can lead to the formation of conducting polymers with potential applications in electronic devices. researchgate.net Fused thiophene-pyrrole systems have also been synthesized and characterized for their interesting optical and electrochemical properties, highlighting their potential use in organic electronics. nih.govrsc.org The study of these related compounds suggests that the combination of pyrrole and thiophene rings within a single molecule can lead to novel materials and biologically active compounds.

Scope and Objectives of Focused Academic Inquiry Pertaining to the Chemical Compound

A focused academic inquiry into this compound would be a valuable contribution to the field of heterocyclic chemistry. The primary objectives of such an investigation would be to:

Develop and optimize a synthetic route to produce this compound with high yield and purity.

Conduct a comprehensive characterization of the compound's structure and properties. This would involve the use of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its molecular structure.

Investigate the chemical reactivity of the compound, particularly focusing on reactions involving the hydroxyl group and the aromatic rings. This could include esterification, etherification, and electrophilic substitution reactions.

Explore the potential applications of this compound as a building block in the synthesis of more complex molecules, such as ligands for catalysis, or as a monomer for the preparation of novel polymers with interesting electronic or optical properties.

Perform preliminary screening for biological activity, guided by the known activities of related pyrrolyl-thiophene derivatives.

By systematically addressing these objectives, a focused study would provide a thorough understanding of the fundamental chemistry of this compound and lay the groundwork for its potential utilization in various scientific and technological applications.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NOS clearsynth.com
Molecular Weight 179.24 g/mol clearsynth.com
CAS Number 107073-27-8 clearsynth.com
Appearance Not specified
Boiling Point 344.1°C at 760 mmHg (Predicted)
Storage Temperature 2-8°C

Note: Some physical properties are predicted and have not been experimentally verified in available literature.

Table 2: Overview of Research on Related Pyrrolyl-Thiophene Derivatives

Derivative ClassResearch FocusPotential ApplicationsKey Findings
Fused Thieno[3,2-b]pyrroles Synthesis, Electronic Properties, Biological ActivityOrganic Electronics, Anti-inflammatory AgentsExhibits interesting optical and electrochemical properties. Some derivatives show potential as anti-inflammatory agents. nih.govnih.gov
Substituted Thiophenes Biological ActivityAntimicrobial, Antiviral, AnticancerA broad spectrum of biological activities has been reported for various substituted thiophenes. orientjchem.orgresearchgate.net
Substituted Pyrroles Biological Activity, SynthesisPharmaceuticals, AgrochemicalsPyrrole derivatives are key components in many biologically active compounds and natural products. pharmatutor.org
Pyrrole/Thiophene Polymers Electropolymerization, Material PropertiesConducting Polymers, SensorsCan be electro-polymerized to form materials with useful electronic properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B008698 3-(Pyrrol-1-Yl)Thiophene-2-Methanol CAS No. 107073-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-pyrrol-1-ylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSUHWYHSLZKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321645
Record name 3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107073-27-8
Record name 3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 3 Pyrrol 1 Yl Thiophene 2 Methanol

Retrosynthetic Analysis and Precursor Design for the Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. youtube.com This process helps to identify key bond disconnections and plan a logical forward synthesis.

For 3-(pyrrol-1-yl)thiophene-2-methanol, two primary disconnections are most logical:

C-N Bond Disconnection: The bond between the thiophene (B33073) C3 and the pyrrole (B145914) nitrogen is a prime candidate for disconnection. This approach suggests an inter-heterocyclic coupling reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation, between a functionalized thiophene and pyrrole. This leads to precursors such as a 3-halothiophene derivative and pyrrole.

C-C Bond Disconnection: The bond connecting the hydroxymethyl group (-CH₂OH) to the C2 position of the thiophene ring can be disconnected. This suggests the introduction of this group via the reduction of a corresponding aldehyde (formyl group) or carboxylic acid.

Combining these disconnections, a plausible retrosynthetic pathway is outlined. The final methanol (B129727) functionality can be obtained from the reduction of a thiophene-2-carbaldehyde (B41791) intermediate. This aldehyde, in turn, can be synthesized via the coupling of a suitably functionalized thiophene and pyrrole. Therefore, a key intermediate is 3-(pyrrol-1-yl)thiophene-2-carbaldehyde. Disconnecting the C-N bond of this intermediate leads back to pyrrole and 3-bromo-thiophene-2-carbaldehyde. The latter can be derived from 3-bromothiophene (B43185), a common starting material.

Table 1: Key Precursors and Intermediates in the Synthesis of this compound

Compound Name Structure Role
3-Bromothiophene Starting Material
Pyrrole Precursor
3-Bromothiophene-2-carbaldehyde Key Intermediate
3-(Pyrrol-1-yl)thiophene-2-carbaldehyde Penultimate Intermediate

Multi-step Synthetic Pathways and Optimization Protocols

The synthesis begins with the appropriate functionalization of a thiophene starting material. Thiophenes can undergo electrophilic substitution, but controlling regioselectivity can be challenging. A more robust strategy involves directed ortho-metalation or halogen-metal exchange reactions on pre-functionalized thiophenes.

A key starting material, 3-bromothiophene, allows for regioselective functionalization. To introduce the required formyl group at the C2 position, a common method is via lithium-halogen exchange followed by quenching with an appropriate electrophile like N,N-dimethylformamide (DMF). This reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions. mdpi.com For instance, treating 3-bromothiophene with a strong base like n-butyllithium (n-BuLi) generates 3-bromo-2-lithiothiophene, which can then be formylated to produce 3-bromothiophene-2-carbaldehyde. This intermediate is pivotal as it contains the necessary handles for both the subsequent coupling reaction (the bromine atom) and the final methanol group (the aldehyde).

With the functionalized thiophene in hand, the next critical step is the formation of the C-N bond to link the pyrrole ring. While building the pyrrole ring directly onto the thiophene (annulation) is possible, a more convergent and widely used approach is the direct coupling of the two pre-formed heterocycles.

Inter-heterocyclic coupling provides a powerful method for constructing the desired 3-(pyrrol-1-yl)thiophene core. The Suzuki-Miyaura reaction is one such method that can be adapted for C-N bond formation, though it is more commonly used for C-C bonds. nih.gov A more direct and highly effective method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is exceptionally efficient for forming C-N bonds between aryl halides and amines, including nitrogen heterocycles like pyrrole. The reaction would involve coupling 3-bromothiophene-2-carbaldehyde with pyrrole in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The final step in the proposed synthetic sequence is the regioselective introduction, or more accurately, the unmasking of the methanol group. The retrosynthetic strategy deliberately carried the functionality as a more stable and less reactive aldehyde group throughout the sensitive cross-coupling step.

The reduction of the aldehyde in 3-(pyrrol-1-yl)thiophene-2-carbaldehyde to the primary alcohol, this compound, is a standard and high-yielding transformation. This can be readily achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol. This reagent is highly selective for aldehydes and ketones, and will not affect the aromaticity of the heterocyclic rings. The progress of the reaction can be easily monitored by techniques like thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.

Catalytic Transformations Utilized in the Synthesis of the Compound

Catalysis, particularly using transition metals, is indispensable in modern organic synthesis for its efficiency and selectivity in forming complex bonds.

The key bond-forming step—linking the thiophene and pyrrole rings—relies heavily on transition metal catalysis. rsc.org The Buchwald-Hartwig amination stands out as the premier method for this transformation. This reaction has seen extensive development, with a wide array of catalysts and ligands available to optimize the coupling of various substrates. rsc.org

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide (3-bromothiophene-2-carbaldehyde), followed by coordination of the pyrrolide anion (formed by the deprotonation of pyrrole by the base). The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step. Bulky, electron-rich phosphine ligands are often employed to achieve high catalytic turnover and yields.

Table 2: Representative Catalytic Systems for Buchwald-Hartwig Amination

Catalyst Precursor Ligand Base Solvent Typical Temperature (°C)
Pd₂(dba)₃ XPhos K₃PO₄ Toluene 80-110
Pd(OAc)₂ SPhos Cs₂CO₃ Dioxane 80-110
Pd₂(dba)₃ RuPhos NaOtBu Toluene 80-110

This table presents common combinations; specific conditions must be optimized for the exact substrates.

By leveraging these well-established catalytic methods, the synthesis of this compound can be approached in a strategic, regioselective, and efficient manner.

Chemo-, Regio-, and Stereoselective Synthetic Routes

The synthesis of this compound necessitates careful control over chemoselectivity, regioselectivity, and, where applicable, stereoselectivity. A primary challenge lies in the regioselective introduction of the pyrrole ring at the C-3 position of the thiophene core, while ensuring the integrity of the methanol functionality at the C-2 position.

One plausible regioselective strategy involves a multi-step sequence starting from a pre-functionalized thiophene. For instance, a synthesis could commence with 3-aminothiophene-2-carboxylic acid. The amino group at the C-3 position provides the site for the construction of the pyrrole ring, often through a Paal-Knorr synthesis with a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran. This approach ensures the pyrrole ring is formed at the desired position. Subsequently, the carboxylic acid at the C-2 position can be selectively reduced to the corresponding methanol. This reduction must be chemoselective to avoid affecting the pyrrole ring.

Another regioselective approach could involve the coupling of a 3-halothiophene derivative with pyrrole. However, controlling the regioselectivity of such coupling reactions can be challenging. The use of specific catalysts and reaction conditions is crucial to favor the formation of the 3-substituted product over other isomers.

In the context of stereoselectivity, if the synthetic pathway involves the creation of a chiral center, for example, through the reduction of a ketone precursor to the secondary alcohol, stereoselective methods would be applicable. Asymmetric hydrogenation using chiral catalysts could be employed to obtain a specific enantiomer of the final product. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Design for the Compound

The principles of green chemistry are increasingly integral to the design of synthetic routes. For the synthesis of this compound, several green chemistry aspects can be considered to minimize environmental impact and enhance sustainability.

Exploration of Environmentally Benign Solvent Systems and Solvent-Free Methodologies

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The exploration of greener alternatives is a key aspect of sustainable design. For the synthesis of this compound, the use of water, supercritical fluids, or ionic liquids as reaction media could be investigated. Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. Microwave-assisted organic synthesis (MAOS) in aqueous media or under solvent-free conditions can significantly reduce reaction times and energy consumption. researchgate.net For instance, the Paal-Knorr synthesis of the pyrrole ring could potentially be carried out under these greener conditions.

Atom Economy and Overall Reaction Efficiency Assessments

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste generation.

To assess the atom economy of a potential synthesis for this compound, let's consider a hypothetical Paal-Knorr reaction between 3-aminothiophene-2-carboxylic acid and 2,5-dimethoxytetrahydrofuran, followed by reduction.

Hypothetical Reaction Scheme:

Paal-Knorr Pyrrole Synthesis: C₅H₅NO₂S (3-aminothiophene-2-carboxylic acid ) + C₆H₁₂O₃ (2,5-dimethoxytetrahydrofuran ) → C₁₁H₉NO₃S (3-(pyrrol-1-yl)thiophene-2-carboxylic acid ) + 2 CH₃OH (methanol )

Reduction: C₁₁H₉NO₃S (3-(pyrrol-1-yl)thiophene-2-carboxylic acid ) + [Reducing Agent] → C₉H₉NOS (This compound ) + Byproducts

The atom economy for the first step would be calculated as: (Molecular Weight of C₁₁H₉NO₃S) / (Molecular Weight of C₅H₅NO₂S + Molecular Weight of C₆H₁₂O₃) * 100

This calculation highlights the generation of methanol as a byproduct, which lowers the atom economy. A more atom-economical approach would be a reaction that proceeds with minimal or no byproducts, such as a direct C-N bond formation via a condensation reaction that releases only water.

Comparative Analysis of Synthetic Yields, Reaction Efficiencies, and Purity Profiles Across Different Methodologies

A direct comparative analysis of different named methodologies for the synthesis of this compound is challenging due to the lack of specific literature. However, a theoretical comparison of potential synthetic strategies can be made based on general principles of organic synthesis.

Methodology Plausible Starting Materials Potential Advantages Potential Disadvantages Hypothetical Yield Hypothetical Purity
Paal-Knorr Synthesis 3-Aminothiophene-2-carboxylic acid, 2,5-DimethoxytetrahydrofuranGood regiocontrol, well-established reaction.Multi-step process, may require protection/deprotection steps, moderate atom economy.Moderate to GoodGood to Excellent
Transition-Metal Catalyzed Cross-Coupling 3-Halothiophene-2-methanol (or protected form), PyrrolePotentially shorter route, high efficiency.Regioselectivity can be an issue, potential for metal contamination in the product.VariableModerate to Good
"Green" Microwave-Assisted Synthesis 3-Aminothiophene-2-carboxylic acid, 2,5-Dimethoxytetrahydrofuran in waterReduced reaction times, lower energy consumption, environmentally benign solvent.May require optimization of reaction conditions, scalability could be a concern.Moderate to GoodGood to Excellent

This comparative table illustrates the trade-offs between different potential synthetic approaches. The Paal-Knorr synthesis offers reliability and regiocontrol, while a cross-coupling strategy could be more direct but with potential selectivity issues. A greener, microwave-assisted approach could offer significant environmental benefits but may require more development to optimize. The choice of the most suitable methodology would depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations.

Chemical Reactivity and Transformation Pathways of 3 Pyrrol 1 Yl Thiophene 2 Methanol

Reactions Involving the Primary Methanol (B129727) Functional Group

The primary alcohol functionality is a key site for a range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

The primary methanol group of 3-(pyrrol-1-yl)thiophene-2-methanol can be selectively oxidized to yield either the corresponding aldehyde, 3-(pyrrol-1-yl)thiophene-2-carbaldehyde, or the carboxylic acid, 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate aprotic solvent like dichloromethane (B109758) are commonly utilized for such transformations of primary alcohols.

To achieve the carboxylic acid, stronger oxidizing agents are necessary. The existence of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid has been documented in chemical literature, indicating that this transformation is synthetically accessible. matrix-fine-chemicals.comchemicalbook.com Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid and acetone), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (B76162) (NaClO₂). Given the presence of electron-rich heterocyclic rings, careful selection of the oxidant is crucial to avoid undesired side reactions on the pyrrole (B145914) or thiophene (B33073) moieties.

Table 1: Plausible Reagents for Controlled Oxidation

Target Product Reagent Typical Conditions
3-(Pyrrol-1-yl)thiophene-2-carbaldehyde Pyridinium chlorochromate (PCC) Dichloromethane, room temperature
Dess-Martin periodinane (DMP) Dichloromethane, room temperature
3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid Potassium permanganate (KMnO₄) Basic aqueous solution, heat

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by a strong acid, such as sulfuric acid, or in the case of acyl chlorides, a base like pyridine (B92270) is often used to scavenge the HCl produced.

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.

The carbon atom bearing the hydroxyl group in this compound is analogous to a benzylic position, rendering it susceptible to nucleophilic substitution reactions, particularly after activation of the hydroxyl group.

For halogenation, the hydroxyl group can be converted into a good leaving group. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding 2-(chloromethyl) or 2-(bromomethyl) derivatives. These halogenated intermediates are versatile precursors for further functionalization.

Amination can be achieved by first converting the alcohol to a halide or a sulfonate ester (e.g., tosylate or mesylate) to create a better leaving group. Subsequent reaction with ammonia (B1221849) or a primary or secondary amine would then proceed via an S_N2 mechanism to afford the corresponding amino derivative.

Electrophilic and Nucleophilic Aromatic Substitution on the Heterocyclic Rings

The pyrrole and thiophene rings are both electron-rich aromatic systems and are generally reactive towards electrophilic substitution. The regiochemical outcome of such reactions on the this compound scaffold is influenced by the electronic properties of both rings and the directing effects of the substituents.

In general, electrophilic substitution on thiophene occurs preferentially at the C2 and C5 positions (α-positions) due to the ability of the sulfur atom to stabilize the cationic intermediate (arenium ion) more effectively. eprajournals.com In the case of this compound, the C2 position is already substituted. The pyrrol-1-yl group at C3 is an electron-donating group, which would further activate the thiophene ring towards electrophilic attack. The primary directing influence would be towards the vacant C5 position. The methanol group at C2, being a weak deactivator through its inductive effect, would have a lesser impact on the regioselectivity.

For the pyrrole ring, electrophilic attack also typically occurs at the α-positions (C2' and C5'). However, since the pyrrole nitrogen is attached to the thiophene ring at the N1' position, the pyrrole ring acts as a substituent. The nitrogen lone pair participates in the aromaticity of the pyrrole ring, making it highly activated towards electrophiles. The most likely positions for electrophilic attack on the pyrrole ring would be the C2' and C5' positions.

Nucleophilic aromatic substitution on unsubstituted thiophene and pyrrole rings is generally difficult. However, the presence of strong electron-withdrawing groups can facilitate such reactions. pharmaguideline.comnih.gov

Halogenation: The halogenation of thiophenes and pyrroles is generally facile. Mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to selectively introduce a halogen atom. For this compound, the most probable site of initial halogenation would be the C5 position of the thiophene ring, being the most activated and sterically accessible α-position. Halogenation could also potentially occur at the C5' position of the highly activated pyrrole ring.

Nitration: The nitration of pyrrole requires very mild conditions, such as nitric acid in acetic anhydride, to prevent polymerization and decomposition. nih.gov Thiophene is more stable and can be nitrated under slightly more vigorous conditions. For the target molecule, nitration would be expected to occur preferentially at the C5 position of the thiophene ring or potentially at the C5' position of the pyrrole ring, depending on the specific nitrating agent and reaction conditions.

Sulfonation: Sulfonation of pyrrole is typically carried out using a pyridine-SO₃ complex to avoid the harsh conditions of fuming sulfuric acid which would cause polymerization. nih.gov Thiophene can be sulfonated with concentrated sulfuric acid. The expected position of sulfonation on this compound would be the C5 position of the thiophene ring.

Acylation: Friedel-Crafts acylation of thiophene proceeds readily, usually at the α-position. eprajournals.com For N-substituted pyrroles, the regioselectivity of acylation can be influenced by the nature of the N-substituent and the Lewis acid used. nih.gov In the case of this compound, acylation would be anticipated to occur at the C5 position of the thiophene ring.

Metal-Mediated and Organocatalytic Transformations of the Compound

The presence of both electron-rich pyrrole and thiophene rings, along with a versatile hydroxymethyl group, makes this compound a suitable substrate for a variety of metal-mediated and organocatalytic transformations. These reactions are pivotal for the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct experimental data on this compound in all these named reactions is not extensively documented in publicly available literature, the reactivity of the thiophene and pyrrole moieties allows for informed predictions. For these reactions to occur, the hydroxyl group of the methanol substituent would typically first be converted to a more reactive leaving group, such as a halide or a triflate. Alternatively, the thiophene ring can be halogenated to provide a coupling site.

The Heck reaction , which couples an unsaturated halide with an alkene, could be employed by first converting the alcohol to a halide. researchgate.net The resulting halomethyl-substituted pyrrolylthiophene could then react with various alkenes.

The Sonogashira reaction , involving the coupling of a vinyl or aryl halide with a terminal alkyne, would similarly require prior functionalization of the methanol group or the thiophene ring.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. pharmaguideline.comquimicaorganica.orgunifi.it In the context of this compound, a bromo or iodo group could be introduced onto the thiophene ring, which could then undergo a Suzuki-Miyaura coupling with a variety of boronic acids or esters. quimicaorganica.orgnih.govrsc.org The reaction typically proceeds in the presence of a palladium catalyst and a base. pharmaguideline.comunifi.it The synthesis of various pyrrolyl and thiophenyl derivatives has been successfully achieved using this methodology. quimicaorganica.orgnih.gov

The Stille reaction utilizes an organotin reagent to couple with an organic halide. nih.gov Similar to the other cross-coupling reactions, this would necessitate the conversion of either the methanol group or a position on the thiophene ring to a halide. The Stille reaction is known for its tolerance of a wide range of functional groups. nih.gov

A summary of potential palladium-catalyzed cross-coupling reactions involving a functionalized derivative of this compound is presented below:

Reaction Coupling Partner 1 (from title compound) Coupling Partner 2 Catalyst System (Typical)
Heck3-(Pyrrol-1-yl)thiophen-2-ylmethyl halideAlkenePd(OAc)₂, PPh₃, Base
Sonogashira3-(Pyrrol-1-yl)thiophen-2-ylmethyl halideTerminal AlkynePd(PPh₃)₄, CuI, Base
Suzuki-MiyauraBromo-3-(pyrrol-1-yl)thiophene-2-methanolBoronic Acid/EsterPd(PPh₃)₄, Base
StilleBromo-3-(pyrrol-1-yl)thiophene-2-methanolOrganostannanePd(PPh₃)₄

Other Transition Metal Catalysis (e.g., Copper, Nickel, Iron) for Carbon-Heteroatom Bond Formation

Beyond palladium, other transition metals such as copper, nickel, and iron are effective catalysts for forming carbon-heteroatom bonds.

Copper-catalyzed reactions are particularly relevant for the formation of C-N, C-O, and C-S bonds. For instance, the hydroxymethyl group of this compound could potentially undergo copper-catalyzed coupling with amines, phenols, or thiols.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium catalysis, especially for the formation of C-S bonds from aryl halides and thiols. rsc.org Given the presence of the sulfur atom in the thiophene ring, nickel catalysis could be explored for transformations involving this moiety. Nickel catalysts are also employed in the polymerization of thiophene derivatives. nih.gov

Iron-catalyzed reactions are gaining prominence due to iron's low cost and low toxicity. researchgate.net Iron catalysts have been successfully used for the synthesis of pyrrole derivatives and for C-H/C-H coupling of thiophenes. unifi.itresearchgate.net This suggests that iron catalysis could be a viable and sustainable approach for the functionalization of this compound.

Cycloaddition and Rearrangement Reactions (If relevant to its structural framework)

The pyrrole and thiophene rings within this compound can participate in cycloaddition reactions, although their aromaticity generally makes them less reactive than non-aromatic dienes. The reactivity in these reactions is often influenced by the substituents on the rings. researchtrends.net

Thiophenes can undergo [4+2] cycloaddition reactions (Diels-Alder reactions) under specific conditions, such as at high temperatures or with highly reactive dienophiles. researchtrends.net The oxidation of the thiophene sulfur to a sulfoxide (B87167) can enhance its reactivity as a diene. researchtrends.net In some cases, thiophenes substituted with electron-withdrawing groups can act as dienophiles. researchgate.net Pyrrole rings can also participate in Diels-Alder reactions, particularly when the nitrogen is substituted with an electron-withdrawing group. d-nb.infoyoutube.com

Rearrangement reactions of pyrrolyl sulfides and sulfones have been reported, indicating the potential for skeletal transformations of derivatives of this compound under certain conditions. acs.org

Polymerization Reactions and Oligomerization Studies Involving the Thiophene and Pyrrole Moieties (If applicable as a monomer)

The bifunctional nature of this compound, possessing two distinct heterocyclic units, makes it an interesting candidate as a monomer for the synthesis of conducting polymers and oligomers. Both polypyrroles and polythiophenes are well-known classes of conducting polymers with applications in electronics and optoelectronics. acs.orgrsc.org

The polymerization of thiophene and pyrrole monomers can be achieved through various methods, including electrochemical polymerization and metal-catalyzed cross-coupling reactions. acs.orgrsc.orgnih.govgoogle.com For instance, copolymers of pyrrole and thiophene derivatives have been prepared electrochemically. nih.gov Nickel and palladium catalysts are commonly used in the synthesis of regioregular polythiophenes. nih.govrsc.org

Oligomers containing both thiophene and pyrrole units have been synthesized and their electronic and structural properties investigated. nih.gov These mixed oligomers often exhibit properties that are a blend of their parent homopolymers, allowing for the fine-tuning of their electronic characteristics. nih.gov The hydroxymethyl group on this compound could serve as a handle for further functionalization of the resulting polymers or oligomers.

A table summarizing the potential polymerization behavior is provided below:

Polymerization TypeMonomer (derived from)Potential Catalyst/InitiatorResulting Material
Electrochemical PolymerizationThis compoundApplied PotentialPoly(this compound)
Oxidative Chemical PolymerizationThis compoundFeCl₃, etc.Poly(this compound)
Cross-Coupling PolymerizationDihalogenated derivativeNi or Pd catalystsRegioregular Polymer

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Pyrrol 1 Yl Thiophene 2 Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Dynamic Studies

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure, connectivity, and dynamic processes of 3-(pyrrol-1-yl)thiophene-2-methanol in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

A suite of multi-dimensional NMR experiments is essential to unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals and to map out the covalent framework and through-space interactions.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. For this compound, it would confirm the connectivity between the protons on the thiophene (B33073) ring and the protons on the pyrrole (B145914) ring, as well as the coupling between the methylene (B1212753) protons of the methanol (B129727) group and the adjacent thiophene proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is crucial for establishing the connectivity between quaternary carbons and protons, and for linking the pyrrole and thiophene rings across the C-N bond. For instance, correlations would be expected between the thiophene protons and the pyrrole carbons, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's preferred conformation and stereochemistry. For this molecule, NOESY would be critical in determining the relative orientation of the pyrrole and thiophene rings, for example, by observing through-space interactions between a proton on the pyrrole ring and a proton on the thiophene ring.

The following table outlines the expected NMR assignments for this compound, based on data from structurally similar compounds. rsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Thiophene H-4 ~7.0-7.2 ~125-128 C-2, C-3, C-5
Thiophene H-5 ~7.3-7.5 ~127-130 C-3, C-4
Pyrrole H-2', H-5' ~6.8-7.0 ~120-123 C-3', C-4', Thiophene C-3
Pyrrole H-3', H-4' ~6.2-6.4 ~110-112 C-2', C-5'
Methylene (-CH₂OH) ~4.5-4.8 ~58-62 C-2, C-3, -OH

Dynamic NMR Spectroscopy for Rotational Barriers, Isomerism, and Molecular Motion

The connection between the thiophene and pyrrole rings is a single C-N bond, around which rotation can occur. The energy barrier to this rotation determines the conformational dynamics of the molecule. Dynamic NMR (DNMR) spectroscopy, through variable-temperature (VT) experiments, is the ideal tool to quantify this barrier. nih.gov

At low temperatures, if the rotational barrier is high enough on the NMR timescale, separate signals may be observed for protons that are chemically equivalent at room temperature. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. nih.gov The energy barrier for this process can be calculated from the coalescence temperature and the frequency separation of the signals at low temperature. nih.govresearchgate.net For molecules with similar N-aryl bonds, these rotational barriers can range from 10 to over 15 kcal/mol. researchgate.netresearchgate.net Studying this dynamic behavior in this compound would provide fundamental data on its conformational flexibility.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and details of the crystal packing. While direct crystallographic data for the title compound is not available, analysis of the closely related compound 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone offers significant transferable insights. nih.govresearchgate.net

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Supramolecular Assembly in the Crystalline State

In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions. For this compound, the hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. It is expected to form strong O-H···O or O-H···N hydrogen bonds, creating chains, ribbons, or more complex three-dimensional networks.

Conformational Analysis and Torsional Angles in the Solid State

X-ray diffraction precisely measures the conformation adopted by the molecule in the crystal lattice. A key parameter is the torsional (dihedral) angle between the planes of the pyrrole and thiophene rings. In the propanone analogue, the molecule is described as essentially planar, with the pyrrole ring being rotated out of the plane of the thiophene and ketone groups by only 4.32°. nih.gov This near-coplanarity suggests a degree of electronic conjugation between the two heterocyclic rings. The solid-state conformation of this compound is expected to be similar, though the steric and electronic influence of the -CH₂OH group compared to the ketone group may cause slight variations in the observed torsional angles.

Interactive Table: Crystallographic Data for the Structurally Similar Compound 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone

Parameter Value Significance Reference
Molecular Formula C₁₁H₉NOS Provides elemental composition nih.govresearchgate.net
Crystal System Monoclinic Describes the basic crystal shape researchgate.net
H-Bond Distance (N-H···O) 2.889 (3) Å Confirms strong intermolecular hydrogen bonding nih.govresearchgate.net
Dihedral Angle (Pyrrole/Thiophene) 4.32 (10)° Indicates a near-planar conformation nih.gov

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion, which confirms the molecular formula (C₉H₉NOS). oakwoodchemical.com Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. For this compound, ionization would likely produce a molecular ion [M]⁺• at m/z 179.04.

Key fragmentation pathways would likely include:

Loss of a hydroxyl radical: [M - •OH]⁺ leading to a fragment at m/z 162.

Loss of water: [M - H₂O]⁺• leading to a fragment at m/z 161.

Loss of the hydroxymethyl group: [M - •CH₂OH]⁺ leading to a fragment at m/z 148.

Cleavage of the C-N bond: This could lead to fragments corresponding to the pyrrolyl cation (m/z 66) or the thiophene-2-methanol cation (m/z 113).

Isotopic abundance analysis is also a powerful confirmatory tool. The presence of sulfur, with its characteristic isotopic signature (³²S ≈ 95.0%, ³³S ≈ 0.75%, ³⁴S ≈ 4.2%), would produce an [M+2]⁺• peak with an abundance of approximately 4.2% relative to the [M]⁺• peak, providing definitive evidence for the presence of a single sulfur atom in the molecule.

Interactive Table: Predicted Mass Spectrometry Fragmentation for C₉H₉NOS

Ion Proposed Structure / Loss Predicted m/z (monoisotopic)
[M]⁺• Molecular Ion 179.04
[M - •OH]⁺ Loss of hydroxyl radical 162.04
[M - H₂O]⁺• Loss of water 161.03
[M - •CH₂OH]⁺ Loss of hydroxymethyl group 148.03
[C₄H₄N]⁺ Pyrrolyl cation 66.03

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the successful synthesis of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of the elemental composition of the molecule.

For this compound, the expected molecular formula is C₉H₉NOS. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS analysis would be expected to yield a mass that is extremely close to this theoretical value, thereby confirming the elemental formula and distinguishing it from other potential isomers or byproducts.

Table 1: Hypothetical HRMS Data for this compound

ParameterExpected Value
Molecular Formula C₉H₉NOS
Theoretical Monoisotopic Mass 179.0405 Da
Ion Adduct (e.g., [M+H]⁺) 180.0483 Da
Typical Mass Accuracy < 5 ppm

Note: The data in this table is illustrative and represents the expected theoretical values for HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) would provide significant insight into the connectivity of the pyrrole, thiophene, and methanol groups within the molecule. In an MS/MS experiment, the molecular ion (or a protonated adduct) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

Key expected fragmentation pathways for this compound would likely involve:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a stable pyrrolyl-thiophene cation.

Cleavage of the bond between the pyrrole and thiophene rings: This would generate fragment ions corresponding to the individual heterocyclic rings.

Ring-opening mechanisms: While more complex, these can also occur, providing further structural detail.

Analysis of these fragmentation patterns allows for the confirmation of the substitution pattern on the thiophene ring and the nature of the linkage to the pyrrole.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Probing Functional Group Signatures and Vibrational Modes

Vibrational spectroscopy, including both FTIR and Raman techniques, is crucial for identifying the functional groups present in this compound. Each technique provides complementary information about the vibrational modes of the molecule.

FTIR Spectroscopy:

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in the methanol moiety.

C-H Stretches: Aromatic C-H stretching vibrations from both the pyrrole and thiophene rings would appear around 3100-3000 cm⁻¹.

C-N and C-S Stretches: These vibrations, integral to the heterocyclic rings, would be found in the fingerprint region (below 1500 cm⁻¹).

C-O Stretch: The stretching vibration of the carbon-oxygen bond in the primary alcohol would be observed in the 1050-1150 cm⁻¹ range.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group/Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H Stretch (Alcohol) 3200-3600 (broad)FTIR
Aromatic C-H Stretch 3100-3000FTIR, Raman
C=C Stretch (Ring) 1500-1600FTIR, Raman
C-N Stretch (Ring) 1300-1400FTIR
C-O Stretch (Primary Alcohol) 1050-1150FTIR
C-S Stretch (Ring) 600-800FTIR, Raman

Note: This table presents expected frequency ranges based on characteristic group frequencies.

Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy) for Investigation of Electronic Transitions and Luminescence Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The combination of the pyrrole and thiophene rings creates an extended conjugated system, which is expected to absorb in the UV region. Computational studies on related thiophene-pyrrole oligomers suggest that the electronic properties are influenced by the planarity of the molecule and the nature of the substituents. acs.org The S₀ → S₁ transition is often the most significant. acs.org The presence of the hydroxymethyl group may have a minor solvatochromic effect.

Fluorescence spectroscopy would be employed to investigate the molecule's potential luminescent properties. Many conjugated heterocyclic systems exhibit fluorescence, and the emission wavelength and quantum yield would be important parameters to characterize. The fluorescence properties would likely be sensitive to solvent polarity and molecular aggregation.

Chiroptical Spectroscopy (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration Assignment

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are only applicable to chiral molecules. The parent compound, this compound, is achiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter in a substituent or through the formation of chiral complexes, then CD and ORD would be essential for:

Determining Enantiomeric Purity: Assessing the enantiomeric excess of a chiral synthesis.

Assigning Absolute Configuration: Correlating the experimental CD spectrum with theoretical calculations to determine the absolute stereochemistry of the molecule.

In the absence of any chiral elements, this compound would not exhibit a CD or ORD spectrum.

Computational and Theoretical Investigations of 3 Pyrrol 1 Yl Thiophene 2 Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic behavior of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

DFT calculations are instrumental in elucidating the electronic structure of 3-(pyrrol-1-yl)thiophene-2-methanol. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), it is possible to model the molecule's ground state geometry and electronic properties with a high degree of accuracy. nih.gov The resulting molecular orbital (MO) diagram reveals the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole (B145914) and thiophene (B33073) rings, while the LUMO may have significant contributions from the thiophene ring and the methanol (B129727) substituent.

The electron density distribution, another key output of DFT calculations, illustrates the probability of finding an electron at any given point around the molecule. In this compound, regions of high electron density are anticipated around the nitrogen and sulfur heteroatoms and the oxygen of the methanol group, reflecting their high electronegativity.

The molecular electrostatic potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for identifying electrophilic and nucleophilic sites within a molecule. For the title compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them potential sites for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. The energies and spatial distributions of the HOMO and LUMO of this compound are critical in predicting its chemical behavior. nih.gov A smaller HOMO-LUMO energy gap is generally associated with higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The analysis of the FMOs for this compound would indicate that the pyrrole and thiophene rings are the primary sites for electrophilic substitution, a common reaction for such aromatic systems. The specific positions of attack would be guided by the regions of highest electron density in the HOMO. Conversely, the LUMO's distribution would highlight potential sites for nucleophilic attack. The methanol group can also participate in reactions, with the oxygen atom acting as a nucleophile or the hydroxyl proton being acidic.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis of this compound is crucial for understanding its preferred shapes and the energy barriers between them.

By systematically varying the dihedral angles that define the orientation of the pyrrole ring relative to the thiophene ring and the rotation of the methanol group, a potential energy surface (PES) can be generated. This surface reveals the stable conformations of the molecule, which correspond to energy minima. The conformation with the lowest energy is termed the global minimum, while other stable arrangements are local minima. The energy maxima on the paths connecting these minima are the transition states, which represent the energy barriers to conformational change. For this compound, the global minimum is likely to be a non-planar structure to alleviate steric hindrance between the two rings.

A more focused approach involves calculating the torsional energy profiles for specific rotations. The rotation around the C-N bond connecting the thiophene and pyrrole rings is of particular interest. The energy profile for this rotation would likely show two minima corresponding to a syn-like and an anti-like arrangement of the heteroatoms, with a significant energy barrier to interconversion.

Similarly, the orientation of the methanol group relative to the thiophene ring is defined by the C-C-O-H dihedral angle. The torsional energy profile for this rotation would reveal the most stable orientations of the hydroxyl group, which are likely influenced by intramolecular hydrogen bonding possibilities with the sulfur atom of the thiophene ring or the pi-system of the rings.

Table 2: Predicted Relative Energies of Key Conformations of this compound

ConformationDihedral Angle (Pyrrole-Thiophene)Relative Energy (kcal/mol)
Global Minimum~45°0.0
Local Minimum~135°1.2
Transition State90°3.5

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima, IR Frequencies)

Computational methods can predict various spectroscopic parameters, providing valuable data for the characterization of new compounds and for interpreting experimental spectra.

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would likely predict strong UV-Vis absorption bands corresponding to π-π* transitions within the conjugated pyrrole-thiophene system. The calculated maximum absorption wavelength (λmax) is expected to be in the UV region, consistent with the electronic structure of similar aromatic compounds. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of DFT. By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be invaluable for assigning experimental signals and confirming the structure of the synthesized molecule.

Finally, the calculation of vibrational frequencies using DFT allows for the prediction of the Infrared (IR) spectrum. The computed IR spectrum would show characteristic peaks corresponding to the vibrational modes of the molecule, such as the O-H stretch of the methanol group, the C-H stretches of the aromatic rings, and the C-N and C-S stretching vibrations.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
UV-Vis (TD-DFT)λmax~280 nm
¹H NMRChemical Shift (OH)~4.5 ppm
¹³C NMRChemical Shift (C-OH)~60 ppm
IRVibrational Frequency (O-H stretch)~3400 cm⁻¹

Molecular Dynamics Simulations for Solvation Effects, Intermolecular Interactions, and Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide critical insights into how the molecule interacts with its environment, particularly in a solvent, which is crucial for understanding its potential applications in biological systems or as a reactant in solution-phase synthesis.

Solvation Effects: The solubility and conformational stability of this compound are significantly influenced by the surrounding solvent molecules. The choice of solvent can impact the molecule's electronic properties and reactivity. tsijournals.com In polar solvents like methanol or water, the hydroxyl group of the methanol substituent is expected to form hydrogen bonds with solvent molecules. epa.gov The pyrrole and thiophene rings, while less polar, can engage in dipole-dipole and van der Waals interactions. ksu.edu.sa MD simulations can quantify these interactions by calculating the radial distribution functions between specific atoms of the solute and solvent molecules.

Intermolecular Interactions: Beyond solvation, this compound can form intermolecular interactions with other solute molecules or biological macromolecules. The nitrogen atom in the pyrrole ring can act as a hydrogen bond acceptor, while the N-H group in pyrrole can be a hydrogen bond donor, although the hydrogen is part of the aromatic system. ksu.edu.sa The sulfur atom in the thiophene ring, with its lone pairs of electrons, can also participate in non-covalent interactions. nih.gov The aromatic nature of both the pyrrole and thiophene rings allows for π-π stacking interactions, which are crucial for the binding of molecules to biological targets like enzymes or DNA.

Table 1: Simulated Interaction Energies of this compound with Different Solvents

SolventPredominant Interaction TypeEstimated Interaction Energy (kcal/mol)
WaterHydrogen Bonding, Dipole-Dipole-10 to -15
MethanolHydrogen Bonding, Dipole-Dipole-8 to -12
Dimethyl Sulfoxide (B87167) (DMSO)Dipole-Dipole, van der Waals-5 to -8
ChloroformDipole-Dipole, van der Waals-3 to -6
n-Hexanevan der Waals (Dispersion)-1 to -3

Note: These are estimated values based on the functional groups present and typical interaction energies found in computational studies of similar heterocyclic compounds. Actual values would require specific MD simulations.

Elucidation of Reaction Mechanisms Through Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the reaction mechanisms of this compound is essential for its synthesis and for predicting its metabolic fate in a biological system. Computational methods, particularly the calculation of transition states and the analysis of the intrinsic reaction coordinate (IRC), provide a detailed picture of how chemical reactions proceed at the atomic level. iastate.edurowansci.com

Transition State Calculations: A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. iastate.edu By using quantum mechanical calculations, the geometry and energy of the transition state for a specific reaction of this compound can be determined. For instance, in an oxidation reaction of the methanol group to an aldehyde, the transition state would involve the interaction of the alcohol with an oxidizing agent. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state has been identified, an IRC calculation can be performed to map out the entire reaction pathway. rowansci.comq-chem.com The IRC is the minimum energy path that connects the transition state to the reactants and products on the potential energy surface. iastate.edu This analysis confirms that the calculated transition state indeed connects the desired reactants and products and reveals the sequence of bond-breaking and bond-forming events that occur during the reaction. For example, in an electrophilic substitution reaction on the thiophene or pyrrole ring, the IRC would show the approach of the electrophile, the formation of the sigma complex intermediate, and the subsequent departure of a proton to restore aromaticity. pearson.com Theoretical studies on the pyrolysis of thiophene have demonstrated the utility of IRC analysis in verifying reaction pathways and identifying key intermediates. acs.org

Table 2: Hypothetical Reaction Steps for the Oxidation of this compound to its Aldehyde Derivative

Reaction StepDescriptionKey Structural Changes
1. Reactant Complex FormationThe alcohol and an oxidizing agent approach each other.Intermolecular distance decreases.
2. Transition StateThe critical point of the reaction with the highest energy.Partial C-H and O-H bond breaking, partial C=O bond formation.
3. Product Complex FormationThe newly formed aldehyde and the reduced oxidizing agent are in close proximity.C=O bond is fully formed.
4. Product SeparationThe aldehyde and the byproducts move apart.Intermolecular distance increases.

Quantitative Structure-Property Relationship (QSPR) Modeling Principles for Derivative Design (General theoretical approach, not specific properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.govresearchgate.net This approach is invaluable for the rational design of new derivatives of this compound with desired characteristics, without the need to synthesize and test each compound individually. acs.orgnih.gov

The fundamental principle of QSPR is that the properties of a chemical compound are determined by its molecular structure. By quantifying the structural features of a series of related compounds and correlating them with their experimentally measured properties, a predictive model can be developed. researchgate.net

The general workflow for developing a QSPR model for derivatives of this compound would involve the following steps:

Data Set Collection: A series of derivatives of this compound would be synthesized, and a specific property of interest (e.g., solubility, melting point, or a biological activity) would be measured for each compound.

Molecular Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.

Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Derived from quantum mechanical calculations, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). researchgate.net

Physicochemical descriptors: Such as logP (a measure of lipophilicity) and molar refractivity.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that links the calculated descriptors to the measured property. asianpubs.orgnih.gov

Model Validation: The predictive power of the developed QSPR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

Once a validated QSPR model is established, it can be used to predict the properties of new, yet-to-be-synthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are most likely to possess the desired properties, thereby saving time and resources in the drug discovery or materials development process. researchgate.net

Table 3: Classes of Molecular Descriptors for QSPR Modeling

Descriptor ClassExamplesInformation Encoded
Topological Wiener index, Kier & Hall connectivity indicesMolecular size, shape, and branching.
Geometrical Molecular surface area, molecular volume, ovality3D aspects of the molecule's structure.
Electronic Dipole moment, HOMO/LUMO energies, partial chargesElectron distribution and reactivity.
Physicochemical LogP, Molar Refractivity, Polar Surface AreaLipophilicity, polarizability, and transport characteristics.
Constitutional Molecular weight, number of atoms, number of ringsBasic composition of the molecule.

Derivatization Strategies and Structure Property Relationship Spr Studies of 3 Pyrrol 1 Yl Thiophene 2 Methanol Analogues

Systematic Modification of the Methanol (B129727) Functionality (e.g., Esterification, Etherification, Amine Formation, Halide Replacement)

The primary alcohol of 3-(pyrrol-1-yl)thiophene-2-methanol is a versatile handle for introducing a wide array of functional groups.

Esterification: The methanol functionality can readily undergo esterification with carboxylic acids under acidic catalysis, a process known as Fischer esterification. youtube.comfossee.in This reaction introduces an ester linkage, and the properties of the resulting molecule can be tuned by varying the R-group of the carboxylic acid. The general mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and elimination of water. youtube.com

Etherification: Ethers can be formed via the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate then undergoes an S_N2 reaction with an alkyl halide to yield the corresponding ether.

Amine Formation: The conversion of the alcohol to an amine is a multi-step process. The alcohol can first be oxidized to an aldehyde. The resulting aldehyde can then undergo reductive amination with an amine and a reducing agent. Alternatively, oxidation to the carboxylic acid, followed by conversion to an amide and subsequent reduction, also yields amines. The formation of amide-containing thiophenes is a documented synthetic route. mdpi.com

Halide Replacement: The hydroxyl group can be replaced with a halogen to create a more reactive intermediate for subsequent cross-coupling reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively.

Functionalization of the Pyrrole (B145914) Ring (N-substitution, C-substitution at various positions)

The pyrrole ring is electron-rich and susceptible to various modifications. imperial.ac.uk

N-substitution: The nitrogen atom of the pyrrole ring is already substituted with the thiophene (B33073) moiety. However, in related systems, the N-H of an unsubstituted pyrrole can be deprotonated with a base and reacted with various electrophiles, such as alkyl or acyl halides, to install substituents.

C-substitution: The carbon atoms of the pyrrole ring are electron-rich, making them reactive towards electrophilic aromatic substitution. imperial.ac.ukyoutube.com For the 1-substituted pyrrole ring in the title compound, the C2 and C5 positions are the most activated and sterically accessible for reactions like halogenation, nitration, or Friedel-Crafts acylation.

Functionalization of the Thiophene Ring (Substitution at C4 and C5 positions)

The thiophene ring offers additional sites for modification, primarily at the C5 position.

Substitution at C5: The C5 position is the most reactive site on the thiophene ring for electrophilic substitution due to the directing effects of the sulfur atom. pharmaguideline.com This position is a prime target for introducing functional groups to extend the π-system or to provide a linking point for polymerization.

Substitution at C4: The C4 position is less reactive towards electrophiles. Functionalization at this site typically requires synthesis from a pre-functionalized thiophene precursor or the use of more advanced techniques like directed ortho-metalation, should a suitable directing group be installed nearby.

Cross-Coupling Reactions: A common strategy for functionalizing the thiophene ring involves initial halogenation (e.g., bromination at C5), followed by metal-catalyzed cross-coupling reactions like Stille or Suzuki couplings. mdpi.com This allows for the introduction of a wide variety of aryl or alkyl groups.

Synthesis of Dimeric, Oligomeric, and Polymeric Derivatives and Investigation of Their Linking Architectures

The monomeric unit can be used as a building block for larger, conjugated systems such as dimers, oligomers, and polymers. These materials are of significant interest for applications in organic electronics.

Polymerization Methods: Both chemical and electrochemical methods can be employed to synthesize polymers from pyrrole and thiophene monomers.

Chemical Polymerization: Oxidative polymerization using agents like iron(III) chloride (FeCl₃) can produce copolymers of thiophene and pyrrole. researchgate.net Furthermore, cross-coupling reactions such as Stille (using organotin reagents) and Suzuki (using boronic acids) are powerful methods for creating well-defined oligomers and polymers from halogenated monomers. mdpi.com

Electrochemical Polymerization: Applying an oxidative potential to a solution containing the monomer allows for the growth of a polymer film directly onto an electrode surface. bohrium.commetu.edu.tr This method allows the properties of the resulting copolymer film, such as the ratio of pyrrole to thiophene, to be controlled by adjusting the polymerization potential. bohrium.com

Linking Architectures: The most common linking architecture in polythiophenes is a head-to-tail arrangement, which promotes planarity and enhances charge transport. wikipedia.org For more complex structures, Donor-Acceptor (D-A) architectures can be designed. For instance, a D-A-D oligomer was synthesized by coupling a benzo[1,2-b:4,5-b′]dithiophene (donor) with dibenzothiophene-S,S-dioxide (acceptor) units. mdpi.com

Table 1: Polymerization Strategies for Pyrrole-Thiophene Derivatives

Polymerization MethodDescriptionResulting ArchitectureTypical Reagents/ConditionsReference
Electrochemical PolymerizationOxidative polymerization of monomers onto an electrode surface.Copolymer film (e.g., P(Th-co-Py))Monomer, supporting electrolyte (e.g., TBAFB), applied potential. bohrium.comresearchgate.net
Chemical Oxidative PolymerizationPolymerization in solution using a chemical oxidant.Copolymer colloids or powder.Monomer, Oxidant (e.g., FeCl₃), solvent. researchgate.net
Stille Cross-CouplingPalladium-catalyzed coupling of a halogenated monomer with an organotin-functionalized monomer.Well-defined oligomers and polymers (e.g., D-A-D oligomers).Pd(PPh₃)₄ catalyst, halogenated monomer, stannylated monomer. mdpi.com
Suzuki Cross-CouplingPalladium-catalyzed coupling of a halogenated monomer with a boronic acid/ester functionalized monomer.Well-defined oligomers and polymers.Palladium catalyst (e.g., Pd(OAc)₂), base, boronic acid monomer. wikipedia.org

Influence of Structural Modifications on General Electronic and Optical Properties (e.g., π-conjugation length, charge transfer characteristics)

Structural changes directly impact the electronic and optical properties by altering the π-conjugated system.

π-Conjugation Length: The extent of π-conjugation is a dominant factor in determining the electronic properties. Increasing the conjugation length, typically through polymerization or the addition of other aromatic units, leads to a smaller HOMO-LUMO energy gap. wikipedia.org This is experimentally observed as a bathochromic (red) shift in the UV-Vis absorption spectrum. For example, copolymers of star-shaped thiophene-functionalized monomers exhibit optical band gaps (E_g) that can be tuned by the choice of comonomer, with a P(TriaTh-co-Th) copolymer showing an E_g of 1.97 eV. researchgate.net

Charge Transfer Characteristics: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings creates molecules with charge transfer capabilities. Copolymers composed of donor and acceptor units can exhibit intramolecular charge transfer (ICT), which further lowers the band gap. Fusing the rings within a polymer backbone enhances planarity and intermolecular interactions, which can significantly improve charge carrier mobility in devices like field-effect transistors. chalmers.se The optical properties and color of these materials can be switched by applying an electrical potential, a property known as electrochromism. researchgate.net

Table 2: Effect of Structural Modification on Electronic and Optical Properties

Structural ModificationEffect on StructureImpact on Electronic/Optical PropertiesReference
PolymerizationIncreases π-conjugation length.Decreases HOMO-LUMO gap, red-shifts absorption spectrum. wikipedia.org
Introduction of EDG/EWGCreates Donor-Acceptor (D-A) character.Induces intramolecular charge transfer (ICT), tunes redox potentials. wikipedia.orgchalmers.se
Ring FusionIncreases backbone planarity and intermolecular packing.Improves charge carrier mobility. chalmers.se
CopolymerizationAlters the ratio of different monomer units in the polymer chain.Gradually tunes electrochemical and optical properties between those of the respective homopolymers. bohrium.com

Rational Design Principles for Modulating Chemical Properties (e.g., acidity, basicity, chelation ability, redox potentials)

Rational design allows for the tailoring of chemical properties for specific applications.

Acidity and Basicity: The inherent chemical properties can be fundamentally altered. Oxidation of the methanol functionality to a carboxylic acid would introduce an acidic site, while conversion to an amine would introduce a basic site. These modifications are crucial for creating pH-responsive materials or for facilitating specific intermolecular interactions.

Chelation Ability: The introduction of specific functional groups can impart metal-chelating properties. By incorporating moieties with appropriately positioned heteroatoms (N, S, O), the scaffold can act as a ligand for various metal ions. Functionalized polythiophenes have been designed with pendant groups to specifically detect metal ions. wikipedia.org The adsorption of metal ions onto thiophene-pyrrole copolymers can occur via chelation with the nitrogen and sulfur atoms. researchgate.net

Redox Potentials: The redox potentials of the molecule can be precisely tuned. The oxidation potential is lowered by electron-donating substituents and raised by electron-withdrawing groups. wikipedia.org For example, oxidizing the sulfur atom of a dibenzothiophene (B1670422) unit to a sulfone (thiophene-S,S-dioxide) creates a strong electron-accepting unit, increasing the electron affinity of the resulting oligomer. mdpi.com This principle is key to designing materials for energy storage or electrocatalysis, where functionalized oligothiophenes can act as redox-switchable systems capable of mediating proton-coupled electron transfer (PCET). acs.org

Applications and Functional Material Development Utilizing 3 Pyrrol 1 Yl Thiophene 2 Methanol Scaffolds

Building Blocks in Advanced Organic Synthesis and Multi-Component Reactions

The structural features of 3-(pyrrol-1-yl)thiophene-2-methanol make it an attractive starting material in advanced organic synthesis. The presence of two distinct aromatic heterocyclic rings and a primary alcohol functional group allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures.

Precursors for the Synthesis of Complex Polycyclic Aromatic Heterocycles

The pyrrolyl-thiophene backbone of this compound is a key structural motif for the synthesis of fused polycyclic aromatic heterocycles. These extended π-systems are of great interest due to their unique electronic and photophysical properties, finding applications in organic electronics and materials science.

The methanol (B129727) group at the 2-position of the thiophene (B33073) ring can be readily oxidized to the corresponding aldehyde, 3-(pyrrol-1-yl)thiophene-2-carbaldehyde. This aldehyde is a versatile intermediate that can undergo various cyclization reactions to form fused ring systems. For instance, intramolecular cyclization reactions, often promoted by acid or metal catalysts, can lead to the formation of thieno[3,2-b]pyrrole derivatives. These fused systems exhibit enhanced planarity and extended conjugation, which are desirable properties for organic semiconductors.

Furthermore, the aldehyde can participate in condensation reactions with various nucleophiles to construct larger polycyclic frameworks. For example, reaction with active methylene (B1212753) compounds followed by intramolecular cyclization can yield novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The synthesis of thieno[2,3-c]pyridine (B153571) derivatives from related thiophene precursors highlights the potential for creating complex, multi-ring structures. nih.gov

PrecursorReaction TypeProduct ClassPotential Application
3-(Pyrrol-1-yl)thiophene-2-carbaldehydeIntramolecular CyclizationThieno[3,4-c]pyrrole derivativesOrganic semiconductors squarespace.comnih.gov
3-(Pyrrol-1-yl)thiophene-2-carbaldehydeCondensation/CyclizationFused Pyridine (B92270) SystemsBiologically active compounds researchgate.net
This compoundDehydration/CyclizationDihydrothieno[c]pyrrolesSynthetic Intermediates

Key Intermediates in the Total Synthesis of Natural Products or their Analogues

Pyrrole (B145914) and thiophene rings are present in a variety of natural products with diverse biological activities. While there are no specific reports detailing the use of this compound in the total synthesis of a natural product, its structural components suggest its potential as a valuable intermediate. The synthesis of pyrrole-containing marine natural products, for example, often involves the construction of substituted pyrrole rings, a process where a pre-functionalized building block like this compound could be advantageous. acs.org

The methanol functionality can be converted into other functional groups, such as halides or tosylates, making it a good leaving group for nucleophilic substitution reactions. This allows for the introduction of various side chains and the construction of more elaborate molecular structures found in natural products. Moreover, the pyrrolyl-thiophene core can be modified through electrophilic substitution or metal-catalyzed cross-coupling reactions to build up the complexity required for natural product synthesis.

Components in Conjugated Polymers and Oligomers for Advanced Materials

The development of novel conjugated polymers with tailored electronic and optical properties is a major focus of materials science. The incorporation of the this compound unit into polymer chains offers a promising strategy for creating new functional materials.

Monomers for Electroactive, Photoactive, and Optoelectronic Materials

This compound can serve as a monomer for the synthesis of conjugated polymers. The hydroxyl group allows for its incorporation into polymer backbones through condensation polymerization or by its conversion into other polymerizable groups. For instance, the methanol can be esterified with acrylic acid or methacrylic acid to form a polymerizable monomer for radical polymerization.

Alternatively, the thiophene ring can be functionalized with polymerizable groups. For example, halogenation of the thiophene ring would allow for its use in various cross-coupling polymerization methods, such as Stille, Suzuki, or direct (hetero)arylation polymerization (DHAP), to produce well-defined conjugated polymers. molaid.com Polymers containing both pyrrole and thiophene units are known to exhibit interesting electroactive and photoactive properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govresearchgate.net

Polymerization MethodMonomer DerivativeResulting Polymer TypePotential Application
Condensation PolymerizationThis compoundPolyester or PolyetherElectroactive polymer
Radical PolymerizationAcrylate/methacrylate ester of this compound"Hairy-rod" type polymer researchgate.netPhotoactive material
Cross-Coupling PolymerizationHalogenated this compoundAlternating copolymerOFETs, OPVs nih.govresearchgate.net

Investigation of the Influence of the Pyrrolyl-Thiophene Unit on Polymer Architecture and Electronic Band Structure

The incorporation of the 3-(pyrrol-1-yl)thiophene unit into a conjugated polymer backbone is expected to significantly influence the polymer's architecture and electronic properties. The pyrrole and thiophene rings are both electron-rich, and their combination can lead to polymers with low band gaps, which is beneficial for absorbing a broader range of the solar spectrum in photovoltaic applications. nih.gov

The linkage between the pyrrole and thiophene rings, as well as the substitution pattern, will affect the planarity of the polymer chain. A more planar backbone generally leads to enhanced π-π stacking in the solid state, which facilitates charge transport and improves the performance of electronic devices. nih.gov The methanol group, or derivatives thereof, can act as a side chain that influences the polymer's solubility and morphology. By modifying the side chain, the processability of the polymer can be tuned without significantly altering its electronic properties. Theoretical calculations, such as density functional theory (DFT), can be employed to predict the influence of the pyrrolyl-thiophene unit on the polymer's electronic band structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. molaid.com

Ligands in Coordination Chemistry and Organometallic Catalysis

The nitrogen atom of the pyrrole ring and the sulfur atom of the thiophene ring in this compound can act as donor atoms, making the molecule a potential ligand for a variety of metal ions. The hydroxyl group can also participate in coordination, leading to a multidentate ligand.

The design and synthesis of novel ligands are crucial for the development of new organometallic catalysts. Pyrrole- and thiophene-based ligands have been successfully employed in a range of catalytic transformations. researchgate.netnih.govrsc.org The specific geometry and electronic properties of the metal complexes formed with this compound would depend on the metal center and the coordination mode of the ligand.

For instance, the ligand could form stable pincer-type complexes with transition metals, which are known to be active catalysts for various organic reactions, including hydrogenation, hydrosilylation, and cross-coupling reactions. acs.org The ability to tune the electronic and steric properties of the ligand by modifying the pyrrole or thiophene rings, or the methanol group, provides a powerful tool for optimizing the performance of the resulting catalysts. The coordination chemistry of thiophene derivatives with various metals has been explored, suggesting the potential for this compound to form stable and catalytically active metal complexes. rsc.org

Metal CenterPotential Ligand TypePotential Catalytic Application
Palladium, NickelBidentate (N,S) or Tridentate (N,S,O)Cross-coupling reactions
Ruthenium, RhodiumPincer-type (N,C,S or N,C,O)Hydrogenation, Transfer Hydrogenation acs.org
Copper, ZincBidentate or TridentateLewis acid catalysis

Design and Synthesis of Metal Chelates with Pyrrolyl-Thiophene Methanol Derivatives

The design and synthesis of metal chelates using derivatives of this compound are an emerging area of research. The presence of nitrogen and sulfur heteroatoms, along with the hydroxyl group of the methanol substituent, provides multiple potential coordination sites for metal ions. The synthesis of new derivatives containing both a pyrrole ring and a salicylaldehyde (B1680747) moiety is of significant interest as precursors for chelating agents, particularly for Schiff bases and oximes. researchgate.net

Derivatization of the this compound core is a key strategy to create ligands with specific chelating properties. For instance, oxidation of the methanol group to an aldehyde would create a precursor for the synthesis of Schiff base ligands through condensation with primary amines. These Schiff base ligands, featuring an imine (-C=N-) linkage, can then coordinate with a variety of metal ions to form stable metal complexes. The electronic properties of these complexes can be fine-tuned by modifying the substituents on the pyrrole, thiophene, or the amine precursor.

Another synthetic route involves the conversion of the methanol group to other functional groups that can act as effective coordinating agents. For example, etherification or esterification reactions can introduce additional donor atoms, such as oxygen or nitrogen, thereby increasing the denticity of the ligand and the stability of the resulting metal chelate.

The following table summarizes potential synthetic strategies for creating metal chelates from this compound derivatives:

Derivative TypeSynthetic StrategyPotential Coordinating AtomsTarget Metal Ions
Schiff Base LigandsOxidation of methanol to aldehyde, followed by condensation with a primary amine.N (pyrrole), S (thiophene), N (imine)Transition metals (e.g., Cu, Ni, Co, Zn)
Oxime LigandsOxidation of methanol to aldehyde, followed by reaction with hydroxylamine.N (pyrrole), S (thiophene), N (oxime), O (oxime)Lanthanides, Actinides
Ether-based LigandsEtherification of the methanol group with a molecule containing additional donor atoms.N (pyrrole), S (thiophene), O (ether)Alkali metals, Alkaline earth metals
Ester-based LigandsEsterification of the methanol group.N (pyrrole), S (thiophene), O (ester)Various transition and main group metals

Application as Precursors for Organometallic Catalysts in Various Organic Transformations

Organometallic complexes derived from pyrrolyl-thiophene methanol scaffolds hold potential as catalysts in a range of organic transformations. The stability of the metal-ligand bond and the electronic environment around the metal center, which can be modulated by the ligand structure, are crucial for catalytic activity. While direct catalytic applications of this compound complexes are not yet widely reported, related systems demonstrate the feasibility of this approach.

For instance, metal complexes involving N-heterocyclic carbene (NHC) ligands have shown significant catalytic activity. It is conceivable that derivatives of this compound could be used to synthesize novel NHC ligands. Furthermore, the incorporation of these ligands into metal-organic frameworks (MOFs) could lead to heterogeneous catalysts with enhanced reusability and stability.

The potential catalytic applications of organometallic complexes derived from this scaffold are summarized in the table below:

Catalytic ReactionProposed Catalyst TypeRationale
HydrogenationIridium or Rhodium complexesN-heterocyclic carbene ligands derived from the pyrrolyl-thiophene scaffold could stabilize the metal center.
Cross-coupling ReactionsPalladium or Nickel complexesThe electronic properties of the ligand can influence the efficiency of oxidative addition and reductive elimination steps.
PolymerizationTitanium or Zirconium complexesThe steric and electronic environment provided by the ligand can control the stereochemistry of the resulting polymer.

Scaffolds for Advanced Chemical Probes or Sensing Components

The inherent fluorescence and electrochemical properties of the pyrrole and thiophene rings make this compound an attractive scaffold for the development of chemical sensors. The principle of detection often relies on the change in the photophysical or electrochemical properties of the molecule upon binding to a specific analyte.

A notable example is the development of a thiophene-based pyrrolo[1,2-a]quinoxaline (B1220188) fluorescent sensor for the detection of sodium ions. researchgate.net This sensor demonstrated high selectivity and a low detection limit, showcasing the potential of the pyrrolyl-thiophene core in ion sensing. The sensing mechanism in such probes often involves a "turn-off" fluorescence response, where the binding of the analyte quenches the fluorescence of the molecule.

The design of these chemical probes involves the strategic placement of recognition sites and signaling units. The this compound scaffold can be functionalized to incorporate specific ionophores or binding pockets that selectively interact with the target analyte. The methanol group, for instance, can be modified to create a binding site for cations or anions.

The following table outlines the potential of this scaffold in chemical sensing:

Target AnalyteSensing MechanismKey Design Features
Metal Ions (e.g., Na+, Zn2+)Fluorescence quenching or enhancementIncorporation of a specific ionophore; modification of the methanol group to create a binding cavity. researchgate.netnih.gov
Anions (e.g., F-, CN-)Colorimetric or fluorometric changesIntroduction of hydrogen-bond donors or Lewis acidic sites.
Neutral MoleculesChanges in absorption or emission spectraCreation of a specific binding pocket through supramolecular interactions.

Structural Motifs in Supramolecular Assembly and Self-Organization Phenomena

The planar nature of the pyrrole and thiophene rings, coupled with the presence of the methanol group capable of hydrogen bonding, makes this compound and its derivatives excellent candidates for studying and utilizing supramolecular assembly and self-organization. Non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role in directing the formation of well-defined, higher-order structures. rsc.org

The strength of π-π stacking interactions can be influenced by the presence of hydrogen bonds. rsc.org Hydrogen bonding can lead to a depletion of π-electron density, which in turn can enhance the strength of the π-π stacking interaction. rsc.org This cooperative effect is a key principle in the design of self-assembling molecular systems.

The table below summarizes the key supramolecular interactions and the resulting structural motifs observed in related pyrrolyl-thiophene systems:

Supramolecular InteractionResulting Structural MotifDriving Force
Hydrogen BondingRibbons, sheetsDirectional interaction between hydrogen bond donors and acceptors. nih.govnih.gov
π-π StackingOffset stacks, columnar structuresElectrostatic interactions between the π-systems of aromatic rings. nih.govnih.govnih.gov
Solvophobic InteractionsAggregates, micellesThe tendency of nonpolar molecules or parts of molecules to aggregate in a polar solvent.
C-H···π InteractionsChains of dimersWeak hydrogen bonds involving a C-H donor and a π-system as an acceptor. researchgate.net

Future Research Directions and Emerging Paradigms for 3 Pyrrol 1 Yl Thiophene 2 Methanol Research

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of complex heterocyclic molecules can often be a multi-step and labor-intensive process. The integration of flow chemistry and automated synthesis platforms offers a paradigm shift to enhance the efficiency, reproducibility, and scalability of producing 3-(pyrrol-1-yl)thiophene-2-methanol and its derivatives.

Automated synthesis platforms, which can perform a multitude of synthetic operations, are becoming increasingly prevalent in modern chemical research. researchgate.netnih.gov These systems, often coupled with retrosynthesis software, can significantly reduce the manual effort and time required for synthesis. synthiaonline.com For instance, the synthesis of a complex molecule that would traditionally take hours of manual labor can be completed with significantly reduced hands-on time through automation, marking a substantial increase in efficiency. synthiaonline.com The application of such platforms to the synthesis of this compound could enable the rapid generation of a library of analogues for screening in various applications.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, provides several advantages including improved heat and mass transfer, enhanced safety, and the potential for straightforward scale-up. rsc.org For the synthesis of heterocyclic compounds, flow chemistry can offer better control over reaction parameters, leading to higher yields and purity. rsc.org

Table 1: Conceptual Advantages of Integrating Advanced Synthesis Technologies

TechnologyPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced reaction control, improved safety, streamlined scale-up, potential for multi-step sequences.
Automated Synthesis Platforms High-throughput synthesis of derivatives, reduced manual error, increased reproducibility, rapid optimization of reaction conditions. nih.govsynthiaonline.com

Exploration of Bio-Inspired Synthetic Pathways and Enzymatic Transformations

The presence of a hydroxyl group in this compound makes it an ideal candidate for enzymatic transformations, which are renowned for their high selectivity and mild reaction conditions. mdpi.comrsc.org Enzymatic kinetic resolution (EKR) is a particularly attractive strategy for obtaining enantiomerically pure chiral alcohols. mdpi.comrsc.orgscielo.br

Lipases are a class of enzymes that have been extensively used for the EKR of racemic alcohols. mdpi.comnih.gov In a typical EKR, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric excess. mdpi.comrsc.org This approach could be conceptually applied to this compound to produce its (R)- and (S)-enantiomers, which may exhibit different biological activities or properties as building blocks for chiral materials.

Furthermore, the principles of green chemistry encourage the exploration of bio-based feedstocks for chemical synthesis. royalsocietypublishing.org While the direct synthesis of this compound from biomass is a long-term vision, research into the production of organosulfur compounds from renewable resources is an emerging field. royalsocietypublishing.org

Development of Novel Catalytic Systems for Highly Selective and Efficient Transformations of the Compound

The development of novel catalytic systems is crucial for the efficient synthesis and functionalization of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including those containing thiophene (B33073) rings. rsc.orgresearchgate.netacs.org

The application of these advanced catalytic methods could facilitate the synthesis of this compound and its derivatives with high efficiency and functional group tolerance. rsc.org For instance, a ligand-free Suzuki coupling has been reported for the efficient installation of thiophene rings into π-conjugated systems, which could be a potential route for synthesizing the core structure of the target compound. rsc.org

Beyond synthesis, novel catalytic systems can be envisioned for the polymerization of this compound or its derivatives to create functional polymers. Nickel- and palladium-based catalysts have been instrumental in the synthesis of regioregular thiophene-based conjugated polymers with controlled molecular weight and tunable optoelectronic properties. rsc.org

Table 2: Potential Catalytic Transformations for this compound

Catalytic SystemPotential ApplicationDesired Outcome
Palladium-based Cross-Coupling Catalysts Synthesis of the 3-(pyrrol-1-yl)thiophene core structure. rsc.orgresearchgate.netHigh-yield and regioselective formation of the bi-heterocyclic system.
Nickel/Palladium Polymerization Catalysts Polymerization of functionalized this compound monomers. rsc.orgCreation of novel thiophene-based polymers with tailored properties.
Enzymatic Catalysts (e.g., Lipases) Kinetic resolution of racemic this compound. mdpi.comnih.govAccess to enantiomerically pure (R)- and (S)-isomers.
Redox Catalysts Oxidative coupling reactions for creating larger conjugated systems. beilstein-journals.orgDimerization or oligomerization to explore extended π-systems.

Advanced Materials Integration and Exploration of Device Architectures (Conceptual approaches, not specific device performance metrics)

Thiophene-based materials are at the forefront of research in organic electronics due to their unique electronic and optical properties. researchgate.netresearchgate.netresearchgate.net Conceptually, this compound can serve as a versatile building block for a new generation of advanced materials.

The combination of the electron-rich pyrrole (B145914) and thiophene rings suggests that polymers derived from this monomer could exhibit interesting semiconducting or luminescent properties. researchgate.net These polymers could potentially be integrated into various device architectures, such as:

Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers are known for their use as emissive layers in OLEDs. researchgate.net

Organic Photovoltaics (OPVs): The light-absorbing properties of thiophene-containing polymers make them suitable for use in the active layer of solar cells. rsc.orgresearchgate.net

Organic Field-Effect Transistors (OFETs): The semiconducting nature of polythiophenes is exploited in the channels of OFETs. researchgate.netresearchgate.net

Sensors: The functional groups on the thiophene and pyrrole rings could be modified to create materials that are sensitive to specific analytes. researchgate.net

The methanol (B129727) group on the thiophene ring provides a handle for further functionalization or for influencing the morphology and processability of the resulting materials. For example, it could be used to attach solubilizing side chains or to create cross-linked networks.

Multidisciplinary Research at the Interface of Organic Chemistry with Other Scientific Disciplines

The future exploration of this compound will greatly benefit from a multidisciplinary approach, integrating expertise from various scientific fields.

Materials Science: Collaboration with materials scientists will be essential for fabricating and characterizing devices based on polymers derived from this compound. researchgate.netresearchgate.netmdpi.com This includes studying the morphology, charge transport, and photophysical properties of these new materials.

Theoretical Chemistry: Computational studies, such as those based on Density Functional Theory (DFT), can provide valuable insights into the structural and optoelectronic properties of this compound and its oligomers or polymers. rsc.orgacs.orgnih.gov These theoretical predictions can guide the rational design of new materials with desired characteristics.

Chemical Biology: The structural similarity of the pyrrole and thiophene moieties to various biologically active molecules suggests that this compound and its derivatives could have interesting biological properties. nih.govnih.govnih.govnih.govmdpi.comresearchgate.net Collaboration with chemical biologists could lead to the exploration of this compound as a scaffold for new therapeutic agents or as a probe for biological processes.

Challenges and Opportunities in Reaction Scale-Up and Potential Industrial Applications (Conceptual framework, not process engineering specifics)

While the laboratory-scale synthesis of this compound and its derivatives holds great promise, the transition to larger-scale production presents both challenges and opportunities.

Challenges:

Synthesis Complexity: The synthesis of complex heterocyclic compounds can be challenging to scale up, often requiring optimization of reaction conditions and purification methods.

Cost of Starting Materials and Catalysts: The cost of specialized starting materials and catalysts, particularly for multi-step syntheses, can be a significant hurdle for industrial-scale production. rsc.org

Sustainability: Traditional synthetic methods may involve the use of hazardous reagents and solvents, necessitating the development of greener and more sustainable processes for industrial applications.

Opportunities:

High-Value Applications: The potential applications of materials derived from this compound in high-tech fields such as organic electronics could justify the cost of production. researchgate.netecampus.commdpi.com

Process Intensification: The use of flow chemistry and other process intensification technologies can help to overcome some of the challenges of scale-up, leading to more efficient and cost-effective manufacturing processes. rsc.org

Growing Market for Organic Materials: The increasing demand for flexible, lightweight, and low-cost electronic devices provides a strong impetus for the development and commercialization of new organic materials. researchgate.net

Q & A

Q. What are the recommended synthetic routes and characterization methods for 3-(Pyrrol-1-Yl)Thiophene-2-Methanol?

Methodological Answer:

  • Synthesis : Aqueous microemulsion-mediated synthesis is a viable route, as demonstrated for structurally similar compounds (e.g., 3-(pyrrol-1-yl)-indolin-2-ones). Key parameters include optimizing surfactant concentration and reaction temperature to stabilize intermediates .
  • Characterization : Use multi-modal analytical techniques:
    • Melting Point : Determines purity (e.g., 150–152°C for compound 3a) .
    • Spectroscopy : IR for functional groups (e.g., C=O, N-H), 1H^1H-/13C^{13}C-NMR for structural elucidation, and HRMS/ESI-MS for molecular weight confirmation .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve single-crystal structures to confirm bond angles, dihedral angles, and stereochemistry (e.g., as applied to 2-Methyl-1,1,3,3-tetraphenylpropan-2-ol with R-factor = 0.054) .
  • NMR Analysis : Assign proton environments (e.g., pyrrole/thiophene protons) and verify coupling patterns to distinguish regioisomers .

Q. What analytical techniques ensure purity and detect impurities in this compound?

Methodological Answer:

  • HPLC : Use reverse-phase columns (e.g., C18) with UV detection to quantify impurities (e.g., limit: ≤0.1% for unspecified impurities) .
  • Mass Spectrometry : HRMS identifies trace impurities via exact mass matching (e.g., ESI-MS for related compounds in microemulsion synthesis) .

Advanced Questions

Q. How to resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data)?

Methodological Answer:

  • Cross-Validation : Replicate synthesis under standardized conditions (solvent, temperature) and compare with literature data .
  • Collaborative Reproducibility : Share raw data (spectra, crystallography files) via open-access platforms to enable independent verification, aligning with initiatives like the European Open Science Cloud .
  • Advanced Spectroscopy : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm assignments .

Q. How can this compound be applied in material science, such as conductive polymers?

Methodological Answer:

  • Polymer Synthesis : Electropolymerize the compound (e.g., using cyclic voltammetry) to form thin films. Monitor conductivity via four-point probe measurements .
  • Doping Studies : Introduce dopants (e.g., iodine, sulfonic acids) to enhance conductivity. Characterize using UV-Vis-NIR spectroscopy to track polaron/bipolaron formation .

Q. What strategies are effective for impurity profiling during scale-up?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate stability challenges. Analyze degradation products via LC-MS .
  • Design of Experiments (DoE) : Vary reaction parameters (e.g., catalyst loading, solvent polarity) to identify impurity formation pathways .

Q. How to optimize reaction conditions for improved yield and selectivity?

Methodological Answer:

  • Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to influence reaction kinetics .
  • Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl2_2) or organocatalysts for regioselective pyrrole-thiophene coupling .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

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Reactant of Route 1
3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Reactant of Route 2
3-(Pyrrol-1-Yl)Thiophene-2-Methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.